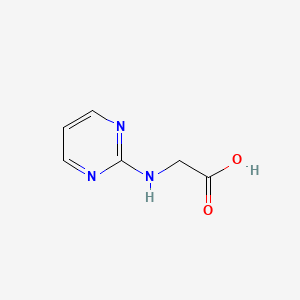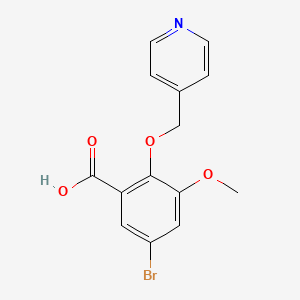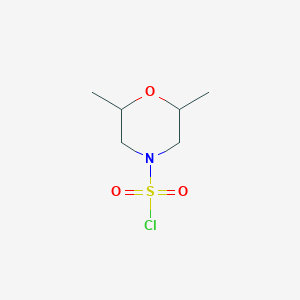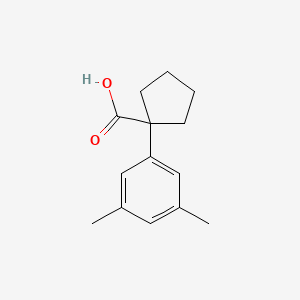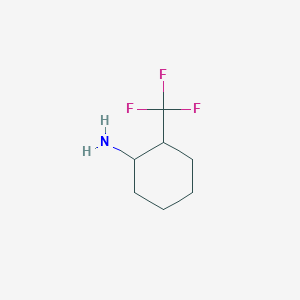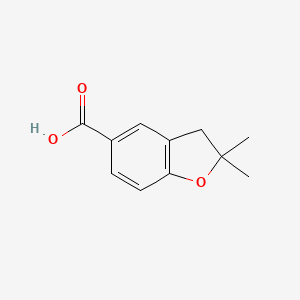
Acide 2,2-diméthyl-2,3-dihydrobenzofuran-5-carboxylique
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound . It has an empirical formula of C11H12O3 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, has been a subject of research . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1ccc2OCCc2c1 . Its molecular weight is 192.21 . Chemical Reactions Analysis
Benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have been used in various chemical reactions . For example, they have been used in the Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid include its molecular weight of 192.21 and its solid form .Applications De Recherche Scientifique
Chimie médicinale : Applications anticancéreuses
Les dérivés du benzofurane ont été identifiés comme possédant des activités anticancéreuses significatives. Par exemple, certains benzofuranes substitués présentent des taux d'inhibition spectaculaires dans divers types de cellules cancéreuses . La polyvalence structurelle des cycles benzofurane en fait un échafaudage précieux dans la conception de composés ayant un potentiel de thérapie ciblée et des effets secondaires minimes.
Pharmacologie : Développement de médicaments antiviraux
Dans le domaine de la recherche antivirale, des composés benzofuranes tels que l'acide 2,2-diméthyl-2,3-dihydrobenzofuran-5-carboxylique se sont montrés prometteurs. Un dérivé spécifique du benzofurane a présenté des effets antiviraux puissants contre les souches du virus respiratoire syncytial, ce qui indique son potentiel comme médicament thérapeutique pour les maladies virales .
Agriculture : Agents de protection des plantes
Les dérivés du benzofurane sont explorés pour leur utilisation en agriculture, en particulier comme agents de protection des plantes. Leur activité biologique, telles que les propriétés antivirales, pourrait être exploitée pour développer de nouveaux pesticides ou herbicides plus efficaces et respectueux de l'environnement .
Science des matériaux : Synthèse organique
En science des matériaux, les dérivés du benzofurane sont utilisés dans les processus de synthèse organique, tels que les réactions de couplage croisé de Suzuki-Miyaura. Ces réactions sont cruciales pour la préparation de composés organiques complexes, y compris les nucléosides halogénés .
Science de l'environnement : Solvants écologiques
Les propriétés chimiques des dérivés du benzofurane en font des candidats appropriés pour le développement de solvants écologiques. Ces solvants peuvent potentiellement réduire l'impact environnemental des processus chimiques et constituent un domaine de recherche active.
Biochimie : Recherche sur les neurotransmetteurs
Les dérivés du benzofurane sont utilisés en recherche biochimique pour étudier la libération des neurotransmetteurs et la propagation des impulsions dans le cerveau. Ils servent d'outils pour comprendre les mécanismes de la neurotransmission et pourraient conduire au développement de nouveaux traitements pour les troubles neurologiques .
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to a wide array of downstream effects .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects in different types of cancer cells . Additionally, some benzofuran derivatives have exhibited antiviral effects against certain strains .
Action Environment
It’s known that the synthesis of benzofuran compounds can be influenced by various factors, including the presence of aryl bromides .
Orientations Futures
Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit significant activity against enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate specific biochemical pathways, leading to various therapeutic effects.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, benzofuran derivatives have been demonstrated to inhibit topoisomerase I and farnesyl transferase . These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are crucial for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-tumor activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMZTWJZIRHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123656-34-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


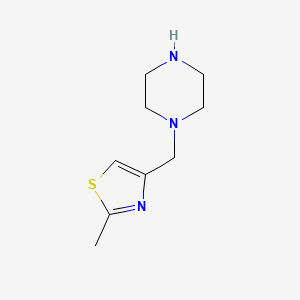


![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)




